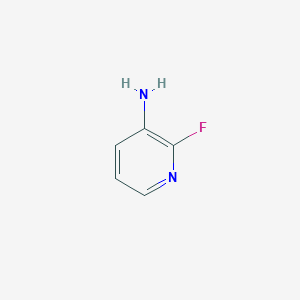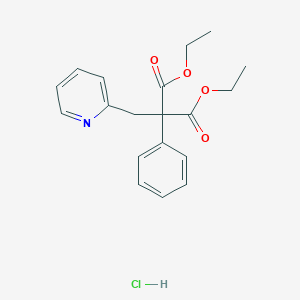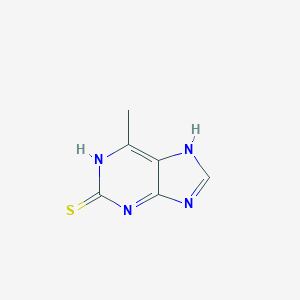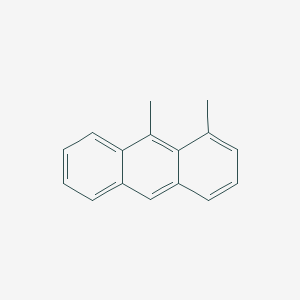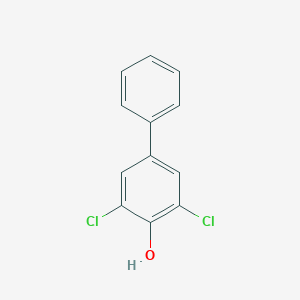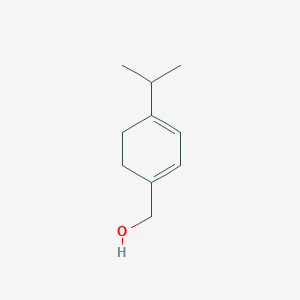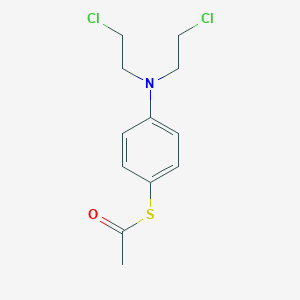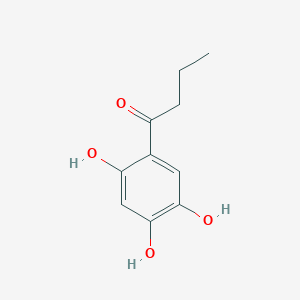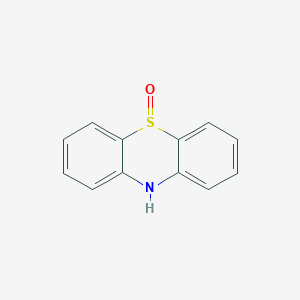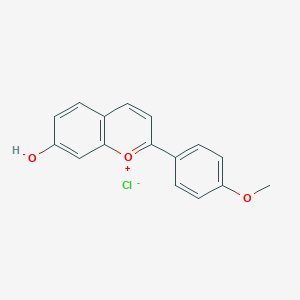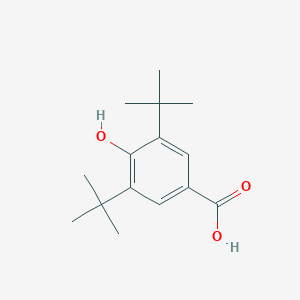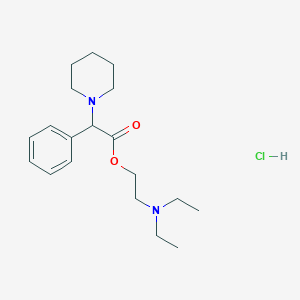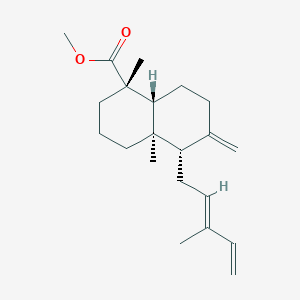
Methyl cis-Communate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl cis-Communate is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the family of communes, which are a class of secondary metabolites produced by various plants and fungi. Methyl cis-Communate has been found in several plant species, including Commiphora myrrha, a plant commonly used in traditional medicine. In recent years, researchers have focused on understanding the synthesis, mechanism of action, and potential applications of this compound.
Applications De Recherche Scientifique
DNA Methylation and Biological Processes
Methyl cis-Communate plays a significant role in DNA methylation, which is crucial in various biological processes. Abnormal DNA methylation patterns are often observed in diseases. Recent studies highlight the importance of cis-acting DNA elements in regulating locus-specific DNA methylation. This involves transcription factors, histone modification, and DNA secondary structures. Such knowledge is vital in clinical applications like liquid biopsy for early cancer diagnosis and treatment (Wang, Ngo, & Wang, 2021).
Role in Cancer Research
Evidence shows that carcinoma in situ (CIS), a precursor of invasive urothelial carcinoma, is characterized by frequent gene promoter methylation. The timing of altered DNA methylation in this pathway is critical. This methylation has been associated with poor prognosis and increased progression to tumor death in patients (Dhawan et al., 2006).
Resistance to Anticancer Agents
Studies indicate that treatment-related DNA hypermethylation may contribute to drug-resistant phenotypes in cancers, particularly regarding cisplatin resistance. This involves the inactivation of genes required for cytotoxicity. Identifying hypermethylated genes in this context offers insights into overcoming resistance to chemotherapeutic agents (Chang et al., 2010).
Interaction with DNA in Cancer Therapy
The interaction of cis-diamminedichloroplatinum(II) and its derivatives with DNA is crucial in cancer therapy. Understanding these interactions at a molecular level is essential for developing more effective cancer treatments (Terheggen et al., 1987).
Influence on Gene Expression
Genetic variants at CpG sites modulate genome-epigenome interaction, influencing DNA methylation levels and thereby impacting gene expression. This understanding is pivotal in elucidating mechanisms behind genetic variant-disease associations (Zhi et al., 2013).
Implications in Plant Biology
In plant biology, methyl cis-Communate and its derivatives, like cis-jasmone, play roles in plant defense and as insect semiochemicals. Understanding these compounds' roles can enhance agricultural productivity and pest management (Birkett et al., 2000).
Propriétés
Numéro CAS |
1235-39-8 |
|---|---|
Nom du produit |
Methyl cis-Communate |
Formule moléculaire |
C21H32O2 |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
methyl (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C21H32O2/c1-7-15(2)9-11-17-16(3)10-12-18-20(17,4)13-8-14-21(18,5)19(22)23-6/h7,9,17-18H,1,3,8,10-14H2,2,4-6H3/b15-9+/t17-,18+,20+,21-/m0/s1 |
Clé InChI |
WYJKGKPQXWDIQP-BRUWWATDSA-N |
SMILES isomérique |
C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)OC)C)/C=C |
SMILES |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C |
SMILES canonique |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate](/img/structure/B75621.png)
